molecular formula C8H11N3O B7499948 N-propylpyrazine-2-carboxamide

N-propylpyrazine-2-carboxamide

Cat. No.: B7499948
M. Wt: 165.19 g/mol
InChI Key: LYSGHVSIBCITIS-UHFFFAOYSA-N
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Description

N-propylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene. The carboxylic acid group of pyrazine-2-carboxylic acid reacts with the amine group of propylamine to form the amide bond, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may vary depending on the substituent, but common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: N-propylpyrazine-2-amine.

    Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

N-propylpyrazine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Agriculture: Pyrazine derivatives have been explored for their herbicidal and pesticidal activities.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-propylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazine derivatives are known to inhibit enzymes involved in essential biological processes. The compound may interfere with protein synthesis, DNA replication, or other critical pathways in microorganisms, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylpyrazine-2-carboxamide
  • N-methylpyrazine-2-carboxamide
  • N-ethylpyrazine-2-carboxamide

Uniqueness

N-propylpyrazine-2-carboxamide is unique due to its specific propyl group, which can influence its biological activity and chemical properties. Compared to other similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity towards its molecular targets .

Properties

IUPAC Name

N-propylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h4-6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSGHVSIBCITIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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